Benzyl 2,3-dibromopropanoate
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Overview
Description
Benzyl 2,3-dibromopropanoate is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxyl group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,3-dibromopropanoate can be synthesized through the bromination of benzyl acrylate. The reaction involves the addition of bromine to the double bond of benzyl acrylate, resulting in the formation of the dibrominated product. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions to ensure complete bromination .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3-dibromopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2,3-dihydroxypropanoate.
Reduction Reactions: The compound can be reduced to benzyl 2-bromopropanoate using reducing agents like zinc in acetic acid.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form benzyl acrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Reduction: Zinc in acetic acid.
Elimination: Strong bases such as potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: Benzyl 2,3-dihydroxypropanoate.
Reduction: Benzyl 2-bromopropanoate.
Elimination: Benzyl acrylate.
Scientific Research Applications
Benzyl 2,3-dibromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Mechanism of Action
The mechanism of action of benzyl 2,3-dibromopropanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 3 positions are highly reactive and can participate in various chemical reactions. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This reactivity makes it useful in synthetic chemistry and drug development .
Comparison with Similar Compounds
Benzyl 2-bromopropanoate: Similar structure but with only one bromine atom.
Benzyl acrylate: The precursor to benzyl 2,3-dibromopropanoate, lacking the bromine atoms.
Methyl 2,3-dibromopropanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
benzyl 2,3-dibromopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQVGQAJKITBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340047 |
Source
|
Record name | Benzyl 2,3-dibromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-11-6 |
Source
|
Record name | Benzyl 2,3-dibromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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